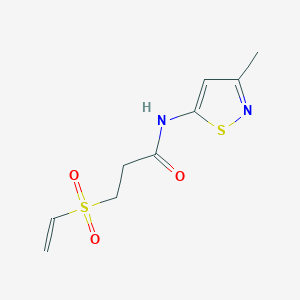![molecular formula C13H17ClN2 B2355663 9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride CAS No. 15918-67-9](/img/structure/B2355663.png)
9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in the field of medicine, particularly in the treatment of neurological disorders. In
Applications De Recherche Scientifique
Chemistry and Synthesis
- Research has explored the chemistry of azepino[3,4-b]indoles, focusing on possibilities for synthesizing various derivatives. Studies have investigated the reduction and alkylation processes involving these compounds (Glushkov et al., 1970).
- Investigations have been conducted into the synthesis and structural corrections of compounds related to azepino[5,6-b]indoles, emphasizing the importance of accurate structural determination in the development of new compounds (Karrick & Peet, 1986).
- Studies on the interactions between 3H-indoles and acetylenecarboxylic esters have led to the creation of azepino[1,2-a]indoles and other related structures, showcasing the versatility of these compounds in synthetic chemistry (Letcher & Sin, 1987).
Medicinal Chemistry and Pharmacology
- Research on the antitumor activity of azepino[4,3-b]indoles has identified promising classes of antineoplastic agents. This signifies the potential role of these compounds in cancer therapy (Nguyen et al., 1990).
- The study of azepino[4,5-b]indol-4-ones has provided insights into their binding affinity with the 5-hydroxytryptamine type 6 receptor, suggesting potential applications in neuroscience and pharmacology (Rentería-Gómez et al., 2016).
Synthetic Methodologies
- A study on rhodium-catalyzed cycloadditions has advanced the methodology for preparing azepino[2,3-b]indoles, contributing to the synthetic toolkit for creating complex organic structures (Lang et al., 2017).
- The development of NHC-catalyzed annulation processes for synthesizing azepino[1,2-a]indoles has been a significant step in the field of enantioselective synthesis, indicating broader applications in stereochemically complex molecule production (Zhu et al., 2019).
Propriétés
IUPAC Name |
9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12;/h2-3,8,14-15H,4-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPYJCCJQLMODL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)
![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)
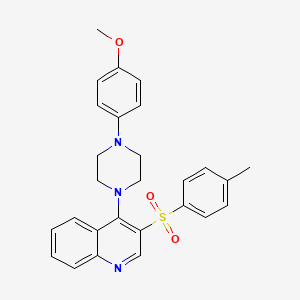
![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)
![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.6]undec-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2355588.png)
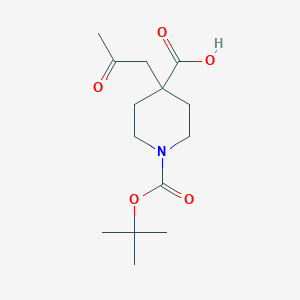
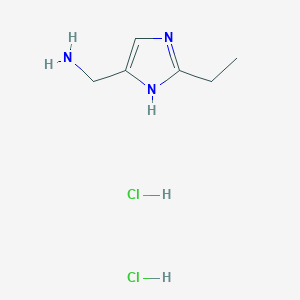
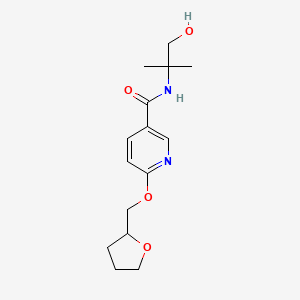
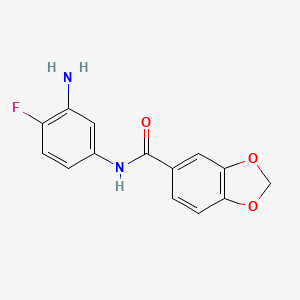
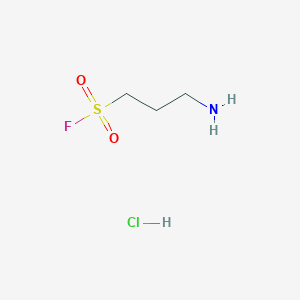
![4-butoxy-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2355598.png)
![3-butyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355599.png)
